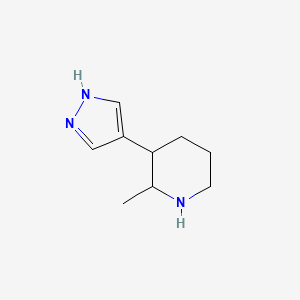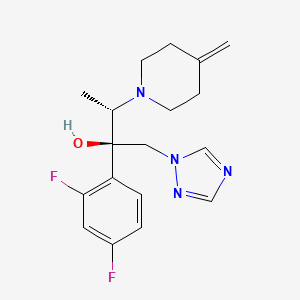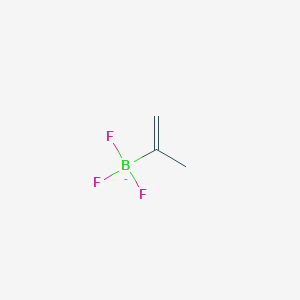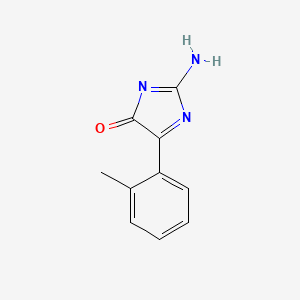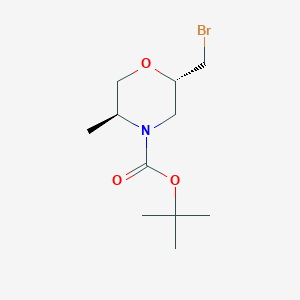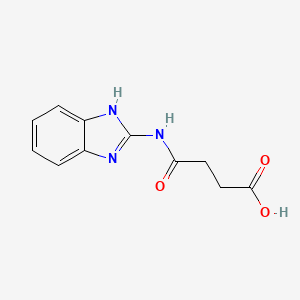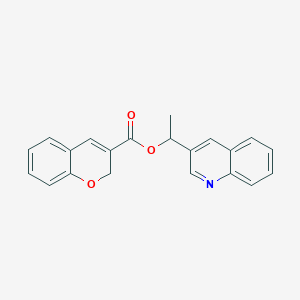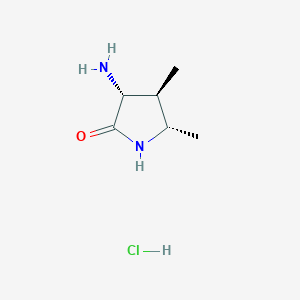
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials.
Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through a series of cyclization reactions.
Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride
- (3R,5S)-4-Amino-3,5-heptanediol
Uniqueness
Rel-(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one hydrochloride stands out due to its unique stereochemistry and specific biological activities. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H13ClN2O |
|---|---|
分子量 |
164.63 g/mol |
IUPAC 名称 |
(3R,4R,5S)-3-amino-4,5-dimethylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4(2)8-6(9)5(3)7;/h3-5H,7H2,1-2H3,(H,8,9);1H/t3-,4-,5+;/m0./s1 |
InChI 键 |
HLZPCNHTZSAKKQ-ASMLCRKRSA-N |
手性 SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H]1N)C.Cl |
规范 SMILES |
CC1C(NC(=O)C1N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


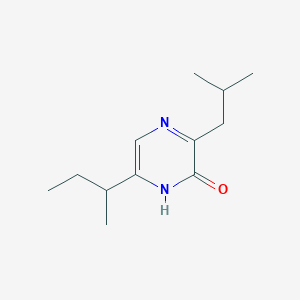
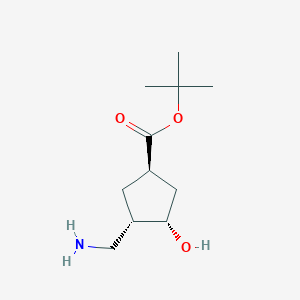
![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)
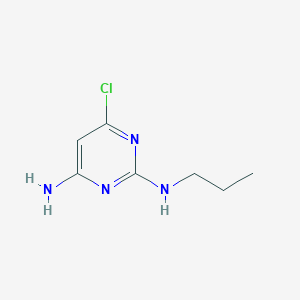
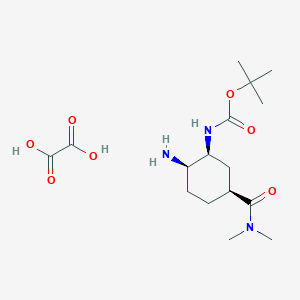
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
